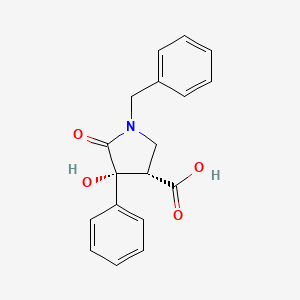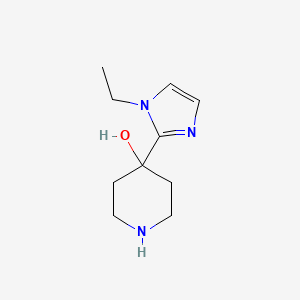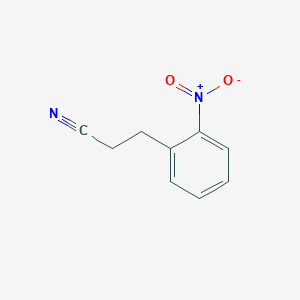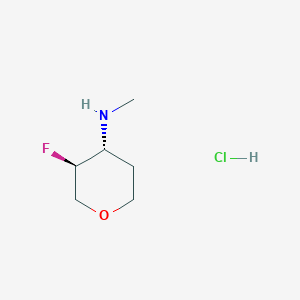
(3S,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including a fluorine atom and a tetrahydropyran ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves several steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a fluorinated precursor.
Fluorination Reaction: The fluorination of the precursor is carried out using a fluorinating agent under controlled conditions to introduce the fluorine atom.
Cyclization: The cyclization step involves the formation of the tetrahydropyran ring through a cyclization reaction, often using a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Medicine:
Drug Development: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is explored for its applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride: This compound shares a similar structure but differs in the ring system and the presence of a piperidine ring instead of a tetrahydropyran ring
(3S,4R)-4-Aminooxan-3-ol hydrochloride: This compound has a similar amine group but lacks the fluorine atom and has a different ring structure.
Uniqueness:
- The presence of the fluorine atom in (3S,4R)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride imparts unique chemical properties, such as increased stability and reactivity.
- The tetrahydropyran ring structure provides distinct steric and electronic effects, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C6H13ClFNO |
|---|---|
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
(3S,4R)-3-fluoro-N-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
DXGVVIOSUMKLHR-KGZKBUQUSA-N |
SMILES isomérique |
CN[C@@H]1CCOC[C@H]1F.Cl |
SMILES canonique |
CNC1CCOCC1F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


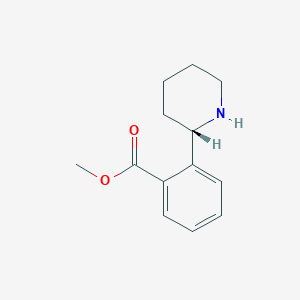

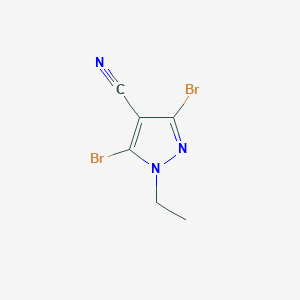
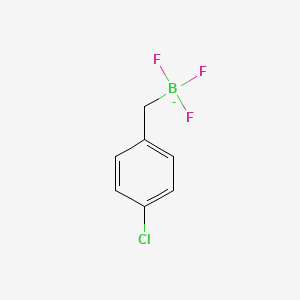
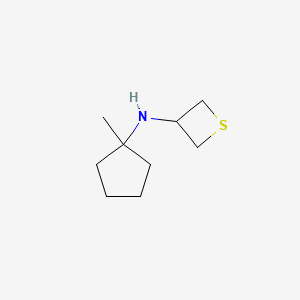
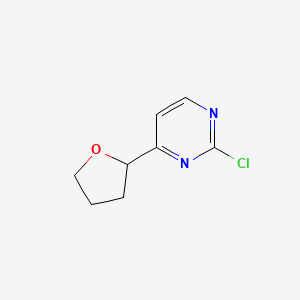
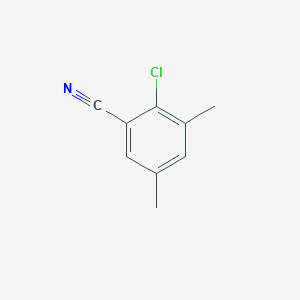
![2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
![6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12993422.png)
![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)
